molecular formula C16H20N2O5 B2887656 5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one CAS No. 315240-35-8

5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B2887656
CAS No.: 315240-35-8
M. Wt: 320.345
InChI Key: GUVROHMRMDARPC-UHFFFAOYSA-N
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Description

5-Acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one is a dihydropyrimidinone (DHPM) derivative synthesized via Biginelli-like multicomponent reactions. This compound features a 3,4,5-trimethoxyphenyl substituent at the C4 position, an acetyl group at C5, and a methyl group at C4.

Properties

IUPAC Name

5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-8-13(9(2)19)14(18-16(20)17-8)10-6-11(21-3)15(23-5)12(7-10)22-4/h6-7,14H,1-5H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVROHMRMDARPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320545
Record name 5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

315240-35-8
Record name 5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of a suitable aldehyde with a β-keto ester in the presence of a base, followed by cyclization to form the dihydropyrimidinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to maintain precise temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: This compound has shown promise in medicinal chemistry, where it may be investigated for its therapeutic potential. It could be used in the development of new drugs targeting various diseases.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares the target compound with structurally related DHPM derivatives:

Compound Name Substituents (C4) Melting Point (°C) Key Functional Groups References
5-Acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one 3,4,5-Trimethoxyphenyl Not reported Acetyl, 3× methoxy
5-Acetyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one 4-Nitrophenyl 263.3–264.8 Acetyl, nitro
5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione Phenyl 228.1–230.3 Acetyl, thione
5-Methoxycarbonyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one 3,4,5-Trimethoxyphenyl 200–201 Methoxycarbonyl, 3× methoxy
5-Dimethoxyphosphoryl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one 3,4,5-Trimethoxyphenyl 219–220 Phosphonate, 3× methoxy

Key Observations:

  • Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., nitro in the 4-nitrophenyl derivative) correlate with higher melting points (263°C) due to stronger intermolecular interactions . The 3,4,5-trimethoxyphenyl group, despite its bulk, shows moderate melting points (~200–220°C), likely due to reduced crystallinity from methoxy groups .
  • Functional Group Influence: Replacement of the acetyl group with methoxycarbonyl (in 4h) lowers melting points slightly (200–201°C vs. ~230°C for acetylated analogs), suggesting weaker hydrogen bonding .

Physicochemical and Spectroscopic Data

  • IR/NMR Trends: The acetyl group in DHPMs typically shows IR stretches near 1700–1680 cm⁻¹ (C=O) and 1675–1640 cm⁻¹ (C=C). For example, 5-acetyl-4-phenyl-DHPM exhibits C=O at 1702 cm⁻¹ . The 3,4,5-trimethoxyphenyl group contributes to distinct ¹H NMR signals at δ 3.6–3.7 ppm (methoxy protons) .
  • Solubility: Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO), as seen in phosphonate-DHPM derivatives .

Biological Activity

5-Acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one is a compound belonging to the class of 3,4-dihydropyrimidin-2(1H)-ones. This class has attracted significant attention due to its diverse biological activities, including potential therapeutic applications in various diseases. The compound's molecular formula is C16H20N2O4C_{16}H_{20}N_2O_4 and it has a molecular weight of approximately 304.35 g/mol.

Research indicates that compounds within the 3,4-dihydropyrimidin-2(1H)-one family exhibit a range of biological activities primarily through their interaction with various biological targets. Notably, they have been identified as antagonists for adenosine receptors (AdoRs), particularly the A2B subtype. The binding affinity for A2B AdoR has been reported to be submicromolar, indicating a strong potential for therapeutic applications in conditions where modulation of adenosine signaling is beneficial .

Pharmacological Profiles

The pharmacological profiles of this compound and related compounds have shown promising results in various studies:

  • Antioxidant Activity : These compounds exhibit significant antioxidant properties, which can help mitigate oxidative stress-related damage in cells.
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against a range of pathogens, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The anti-inflammatory properties may be attributed to their ability to inhibit pro-inflammatory cytokines and pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of 3,4-dihydropyrimidin-2(1H)-ones:

  • Adenosine Receptor Antagonism : A study highlighted the discovery of a specific derivative that exhibited a Ki value of 585.5 nM towards the A2B receptor. This suggests that structural modifications can enhance receptor selectivity and potency .
  • Antioxidant Properties : In vitro studies have shown that these compounds can scavenge free radicals effectively, which is crucial for developing drugs aimed at oxidative stress-related diseases .
  • Antimicrobial Testing : Various derivatives have been tested against bacterial strains, showing varying degrees of effectiveness. One notable derivative demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

Comparative Data Table

PropertyValue/Description
Molecular FormulaC16H20N2O4C_{16}H_{20}N_2O_4
Molecular Weight304.35 g/mol
A2B Receptor Ki585.5 nM
Antioxidant ActivitySignificant (IC50 values vary)
Antimicrobial ActivityEffective against multiple pathogens

Q & A

Q. How to validate biological activity data against potential assay interference?

  • Methodology : Include control experiments with structurally similar but inactive analogs. Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm activity. Perform cytotoxicity assays to rule out non-specific effects .

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